2-Ethylphenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfone
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Overview
Description
2-Ethylphenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfone is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound’s molecular formula is C19H25NO3S, and it has a molecular weight of 347.4717 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylphenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfone typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of the ethylphenyl and isobutoxy groups. The sulfone group is then introduced through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes can be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Ethylphenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-Ethylphenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Ethylphenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylphenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfone
- 2-Ethylphenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfoxide
- 2-Ethylphenyl 2-isobutoxy-4,6-dimethyl-3-pyridinyl sulfide
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its sulfone group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-ethylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-6-16-9-7-8-10-17(16)24(21,22)18-14(4)11-15(5)20-19(18)23-12-13(2)3/h7-11,13H,6,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZAMUTUDBRSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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